molecular formula C32H68ClN B1589587 Tetraoctylammonium chloride CAS No. 3125-07-3

Tetraoctylammonium chloride

Cat. No. B1589587
CAS RN: 3125-07-3
M. Wt: 502.3 g/mol
InChI Key: SNNIPOQLGBPXPS-UHFFFAOYSA-M
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Description

Tetraoctylammonium chloride (TOACl) is a quaternary ammonium salt commonly used as a catalyst in organic synthesis .


Synthesis Analysis

The synthesis of Tetraoctylammonium chloride involves stirring samples for 2 hours on a vortex mixer and then placing them in a centrifuge .


Molecular Structure Analysis

The molecular formula of Tetraoctylammonium chloride is [CH3(CH2)7]4N (Cl). It has a molecular weight of 502.34 .


Chemical Reactions Analysis

Tetraoctylammonium chloride is known for its strong attraction to membranes. It acts as a cationic surfactant, featuring a structure comprising four octyl chains, each incorporating an amine group .


Physical And Chemical Properties Analysis

Tetraoctylammonium chloride appears as crystals with a melting point of 50-54 °C . It is used for R&D purposes and not for medicinal, household, or other uses .

Scientific Research Applications

Catalyst in Organic Synthesis

Tetraoctylammonium chloride (TOACl) is a quaternary ammonium salt commonly used as a catalyst in organic synthesis . It plays a crucial role in facilitating various chemical reactions, particularly those involving phase transfer.

Preparation of Polyaniline-based Calcium Selective Electrode

TOACl is used as a cationic additive in the preparation of the polyaniline-based calcium selective electrode . This application is significant in the field of electrochemistry and sensor technology.

Synthesis of Gold Nanoparticles

TOACl serves as a phase transfer catalyst in the Brust-Schiffrin synthesis of gold nanoparticles . This method is widely used in nanotechnology for the production of stable, monodisperse gold nanoparticles.

Stabilization of Colloidal Gold Nanoparticles

In a study, TOACl was used to prepare stable and reactive colloidal small (~3 nm) gold nanoparticles by using multi-dentate polyoxometalates as protecting agents in non-polar solvents . These nanoparticles exhibit exceptional stability even under conditions of high concentration, long-term storage, heating, and addition of bases .

Catalyst in Oxidation Reactions

The gold nanoparticles prepared using TOACl display excellent catalytic performance in various oxidation reactions of organic substrates using molecular oxygen as the sole oxidant . This application is particularly relevant in green chemistry, where the use of safe and environmentally friendly oxidants is encouraged.

Transfer Agent in Two-Phase Synthesis

Similar to its bromide counterpart, Tetraoctylammonium bromide (TOAB), TOACl can also be used as a phase transfer agent to transfer gold tetrachloroaurate from the aqueous phase to the organic phase in a two-phase (organic-aqueous) method of alkanethiol stabilized gold nanoparticle synthesis .

Mechanism of Action

Safety and Hazards

Tetraoctylammonium chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Future Directions

Tetraoctylammonium chloride has been used in the preparation of perovskite solar cells, indicating its potential in sustainable energy applications .

properties

IUPAC Name

tetraoctylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68N.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNIPOQLGBPXPS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475517
Record name Tetraoctylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraoctylammonium chloride

CAS RN

3125-07-3
Record name Tetraoctylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraoctylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Tetraoctylammonium chloride acts as a surface passivating agent for perovskite films. [] It effectively reduces surface and grain boundary defects, which are known to cause nonradiative recombination and hinder device performance. This passivation leads to:

    ANone: While the provided research papers don't explicitly state the molecular weight or spectroscopic data, the molecular formula for Tetraoctylammonium chloride is (C8H17)4NCl. It consists of a tetraoctylammonium cation [(C8H17)4N+] and a chloride anion (Cl−).

    ANone: Tetraoctylammonium chloride demonstrates compatibility with various materials and exhibits stability under diverse conditions:

    • Solvent extraction: It effectively extracts metal chloride salts like zinc(II), manganese(II), and iron(III) from aqueous solutions, showcasing its potential for metal recovery from industrial waste streams. []
    • Electrode development: It serves as a robust sensor in chloride-selective electrodes, demonstrating stability and effectiveness in analytical applications. []
    • Polymer synthesis and blending: It acts as a catalyst in the synthesis of cyclic carbonates from polymeric epoxides, and the resulting polymers exhibit good miscibility with other polymers, expanding its utility in materials science. [, ]

    ANone: Tetraoctylammonium chloride acts as an efficient catalyst in various reactions:

    • Cyclic carbonate synthesis: It catalyzes the reaction between carbon dioxide (CO2) and glycidyl ethers, enabling the synthesis of polycarbonates. This reaction is significant for CO2 utilization and sustainable polymer production. [, ]
    • Biogas upgrading: It acts as a component in deep eutectic solvents (DESs), facilitating the capture of carbon dioxide from biogas, contributing to a cleaner fuel source. []

    A: The structure of Tetraoctylammonium chloride directly influences its metal extraction capabilities. []

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